molecular formula C17H19NO2S B4723564 N-(4-ethoxybenzyl)-2-(methylthio)benzamide

N-(4-ethoxybenzyl)-2-(methylthio)benzamide

Cat. No. B4723564
M. Wt: 301.4 g/mol
InChI Key: NHFYKDDENHNXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-2-(methylthio)benzamide, also known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. EMBI has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and environmental science. The purpose of

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In Alzheimer's disease, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In weeds, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been shown to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In Alzheimer's disease, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been shown to reduce the accumulation of amyloid-beta peptides, leading to the prevention of neuronal damage. In weeds, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been shown to inhibit the growth of roots and shoots, leading to the inhibition of plant growth.

Advantages and Limitations for Lab Experiments

N-(4-ethoxybenzyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential for multiple applications. However, N-(4-ethoxybenzyl)-2-(methylthio)benzamide also has some limitations, including its low yield and its potential toxicity to non-target organisms.

Future Directions

There are several future directions for the study of N-(4-ethoxybenzyl)-2-(methylthio)benzamide. In medicine, further research is needed to determine the efficacy and safety of N-(4-ethoxybenzyl)-2-(methylthio)benzamide as a potential treatment for cancer and Alzheimer's disease. In agriculture, further research is needed to determine the effectiveness of N-(4-ethoxybenzyl)-2-(methylthio)benzamide as a herbicide and its potential impact on non-target organisms. In environmental science, further research is needed to optimize the use of N-(4-ethoxybenzyl)-2-(methylthio)benzamide as a water treatment agent and to determine its potential impact on aquatic ecosystems. Overall, the study of N-(4-ethoxybenzyl)-2-(methylthio)benzamide has the potential to lead to significant advancements in various fields of scientific research.

Scientific Research Applications

N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been studied for its potential applications in various fields of scientific research. In medicine, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In agriculture, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of various weeds. In environmental science, N-(4-ethoxybenzyl)-2-(methylthio)benzamide has been studied for its potential as a water treatment agent, as it has been shown to effectively remove heavy metals from contaminated water.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-3-20-14-10-8-13(9-11-14)12-18-17(19)15-6-4-5-7-16(15)21-2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFYKDDENHNXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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